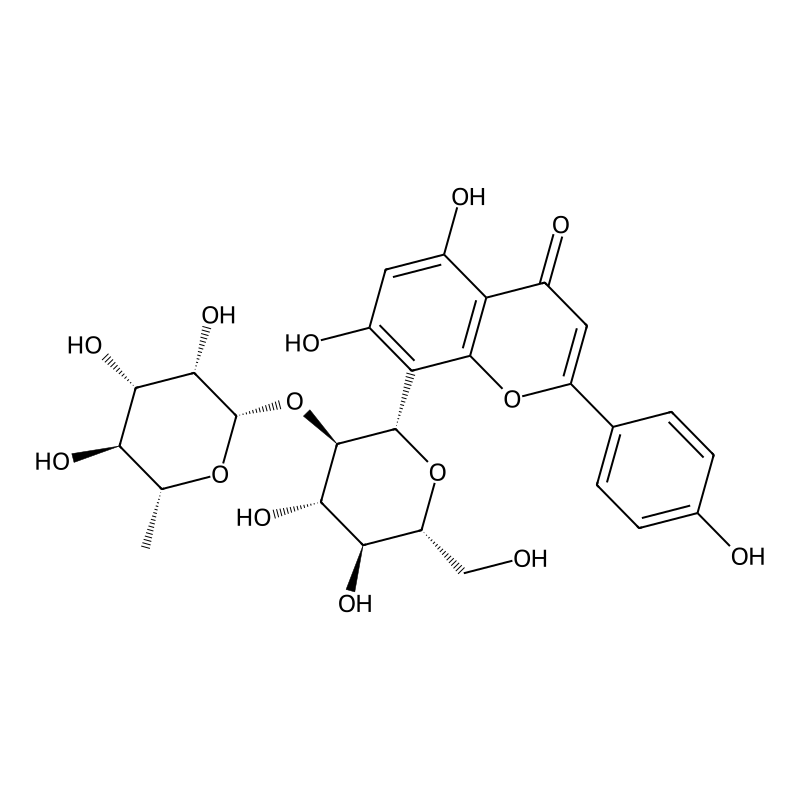

Vitexin-2-O-rhamnoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vitexin 2''-O-rhamnoside (VR) is a naturally occurring flavonoid found in various plants, including hawthorn (Crataegus monogyna) and passionflower (Passiflora coactilis) . It has attracted research interest due to its potential health benefits, prompting investigation into its various biological activities.

Potential Anti-cancer Properties:

VR has exhibited promising anti-cancer effects in cell culture and animal studies. Research suggests it can suppress the growth of various cancer cell lines, including breast cancer, leukemia, and colon cancer . While the exact mechanisms remain under investigation, VR is believed to induce cell death (apoptosis) and inhibit cell proliferation .

Immunomodulatory Effects:

VR has been explored for its potential to modulate the immune system. Studies suggest it can enhance immune function in immunocompromised mice, potentially by increasing the activity of immune cells and reducing oxidative stress . However, further research is needed to understand its immunological effects in humans.

Vitexin-2-O-rhamnoside is a flavonoid glycoside derived from vitexin, characterized by the presence of an alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety. Its chemical formula is and it is recognized for its potential health benefits, particularly in antioxidant and anti-inflammatory activities. This compound is primarily found in various plant species, including Cratagus pinnatifida and B. vulgaris, where it plays a role in the plant's defense mechanisms against oxidative stress .

Vitexin-2-O-rhamnoside exhibits significant biological activities, particularly:

- Antioxidant Activity: It has been shown to effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative stress .

- Immunomodulatory Effects: Studies indicate that this compound can improve immunosuppression and modulate signaling pathways such as the phosphoinositide 3-kinase/AKT pathway, which plays a crucial role in cell survival and growth .

- Anticancer Properties: Vitexin-2-O-rhamnoside has demonstrated inhibitory effects on DNA synthesis in certain cancer cell lines, such as MCF-7 breast cancer cells .

The synthesis of vitexin-2-O-rhamnoside can be achieved through various methods:

- Natural Extraction: The compound can be extracted from plant sources using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes typically involve glycosylation reactions where rhamnose is introduced to vitexin under specific catalytic conditions.

- Biotechnological Approaches: Enzymatic methods using glycosyltransferases have been explored to facilitate the synthesis of this flavonoid glycoside with high specificity and yield .

Vitexin-2-O-rhamnoside has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for potential therapeutic uses in treating oxidative stress-related diseases.

- Cosmetics: Its skin-protecting abilities make it a candidate for inclusion in skincare products aimed at combating oxidative damage.

- Food Industry: As a natural antioxidant, it can be used as a food preservative to enhance shelf life and maintain nutritional quality.

Research on interaction studies involving vitexin-2-O-rhamnoside reveals its potential synergistic effects with other compounds. For instance:

- It may enhance the efficacy of other antioxidants when used in combination, providing greater protection against oxidative stress.

- Interaction with various signaling pathways suggests that it could modulate the effects of drugs used in cancer therapy, potentially improving treatment outcomes .

Vitexin-2-O-rhamnoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Vitexin | Core flavonoid structure | Better absorption and bioavailability |

| Isovitexin | C-8 position modification | Exhibits similar antioxidant properties |

| Vitexin-2-O-xyloside | Different sugar moiety | Varies in biological activity |

| Rhamnopyranosyl-vitexin | Additional sugar moiety | Potentially enhanced solubility |

Each of these compounds exhibits unique properties that differentiate them from vitexin-2-O-rhamnoside, particularly regarding their bioavailability and specific biological activities. The presence of different sugar moieties influences their solubility and interaction with biological systems .

Taxonomic Distribution Across Plant Families

Vitexin-2-O-rhamnoside, also known as apigenin-8-C-glucoside-2'-rhamnoside, represents a significant flavonoid C-glycoside compound distributed across multiple plant families [1] [2]. This bioactive compound demonstrates a notable presence in diverse taxonomic groups, reflecting its evolutionary significance and widespread biosynthetic capacity among flowering plants [3] [2].

Occurrence in Hawthorn (Crataegus Species)

The Rosaceae family, particularly the genus Crataegus, serves as the most extensively documented source of vitexin-2-O-rhamnoside [1] [4]. Multiple Crataegus species have been confirmed to contain substantial concentrations of this flavonoid compound, with comprehensive analytical studies demonstrating its presence across various hawthorn taxa [4] [5].

Crataegus monogyna represents one of the primary sources, with vitexin-2-O-rhamnoside identified as a major constituent in both leaves and flowers [1] [6]. Research has established that Crataegus laevigata similarly accumulates significant quantities of this compound, particularly in leaf tissues [7]. Crataegus pinnatifida and its variety major have been extensively studied, revealing vitexin-2-O-rhamnoside as one of the predominant flavonoids in hawthorn leaves flavonoids preparations [8] [4].

Additional Crataegus species documented to contain vitexin-2-O-rhamnoside include Crataegus rhipidophylla, where the compound has been reported through comprehensive phytochemical analysis [2]. Crataegus pentagyna has also been confirmed to accumulate vitexin-2-O-rhamnoside derivatives, including isovitexin-2-O-rhamnoside, demonstrating the widespread distribution of these compounds within the genus [5].

| Crataegus Species | Plant Part | Detection Method | Reference |

|---|---|---|---|

| C. monogyna | Leaves, flowers | HPLC-UV | [1] [6] |

| C. laevigata | Leaves | HPLC analysis | [7] |

| C. pinnatifida | Leaves, fruits | HPLC-UV | [8] [4] |

| C. rhipidophylla | Various tissues | LC-MS | [2] |

| C. pentagyna | Leaves, fruits, roots | HPLC-ESI-MS/MS | [5] |

Presence in Passifloraceae Family

The Passifloraceae family represents another significant taxonomic group containing vitexin-2-O-rhamnoside [1] [9]. Passiflora incarnata, commonly known as passion flower, has been identified as a notable source of this flavonoid compound [1]. Comprehensive analytical studies have established the presence of vitexin-2-O-rhamnoside in passion flower extracts, confirming its role as a chemical marker for this medicinal species [9].

Passiflora alata demonstrates particularly high concentrations of vitexin-2-O-rhamnoside, with quantitative analysis revealing content levels of 2.89 percent in lyophilized leaf extracts [9]. Passiflora foetida exhibits even higher concentrations, with studies documenting vitexin-2-O-rhamnoside content reaching 7.21 percent [9]. Passiflora setacea cultivar BRS Pérola do Cerrado shows intermediate levels at 3.66 percent, indicating species-specific variation within the genus [9].

The distribution pattern within Passifloraceae suggests that vitexin-2-O-rhamnoside serves as an important chemotaxonomic marker for the family, with its presence documented across multiple species and varieties [9] [10].

Other Significant Plant Sources

Beyond the primary families, vitexin-2-O-rhamnoside has been documented in several other taxonomically diverse plant sources [3] [1]. Ruscus aculeatus, belonging to the Asparagaceae family and commonly known as butcher's broom, has been confirmed to contain this flavonoid compound [1].

Agricultural crops also serve as sources of vitexin-2-O-rhamnoside, with documented presence in oat and soybean [3]. These findings suggest that the compound may serve as a potential biomarker for the consumption of these food products [3].

Borago officinalis, a member of the Boraginaceae family, represents another confirmed source of vitexin-2-O-rhamnoside [2]. The presence of this compound in such taxonomically diverse families indicates its fundamental role in plant metabolism and defense mechanisms across multiple evolutionary lineages [2].

Bamboo species within the Poaceae family have emerged as significant sources of vitexin-2-O-rhamnoside, with studies documenting its presence in multiple Guadua species [11]. The compound has been identified in bamboo metabolomic profiles, particularly in species subjected to environmental stress conditions [12] [11].

Tissue-Specific Accumulation Patterns

Research has revealed distinct tissue-specific accumulation patterns for vitexin-2-O-rhamnoside across different plant organs and developmental stages [4] [13] [6]. These patterns reflect the compound's functional roles in plant physiology and its response to developmental cues [14] [15].

In Crataegus species, vitexin-2-O-rhamnoside demonstrates preferential accumulation in leaf tissues compared to fruits [4]. Quantitative analysis of hawthorn leaves reveals significantly higher concentrations of vitexin-2-O-rhamnoside (3.51 ± 0.09 milligrams per gram) compared to fruit tissues, where the compound is often below detection limits [4]. This distribution pattern suggests that leaf tissues serve as the primary site for vitexin-2-O-rhamnoside biosynthesis and accumulation [4].

Flower tissues in Crataegus species also demonstrate substantial vitexin-2-O-rhamnoside accumulation, with tea preparations from hawthorn leaves and flowers showing high concentrations of the compound [6]. The combined leaf and flower preparations exhibit vitexin-2-O-rhamnoside content of approximately 3.53 ± 0.036 milligrams per gram of dry plant material [6].

In Passiflora species, leaf tissues consistently show the highest vitexin-2-O-rhamnoside concentrations across different species [9] [10]. The compound's distribution in passion fruit plants indicates preferential accumulation in photosynthetically active tissues, supporting its proposed role in plant defense and stress response mechanisms [9].

Comparative analysis across different plant organs reveals that vitexin-2-O-rhamnoside accumulation follows specific developmental and tissue-specific patterns [14]. The compound is found in leaves, fruits, flowers, and bark tissues of various medicinal plant species, with leaves generally showing the highest concentrations [14].

| Plant Species | Tissue Type | Vitexin-2-O-rhamnoside Content | Analysis Method |

|---|---|---|---|

| Crataegus species | Leaves | 3.51 ± 0.09 mg/g | HPLC-UV |

| Crataegus species | Fruits | Below detection limit | HPLC-UV |

| Passiflora alata | Leaves | 28.92 ± 0.72 μg/mL (extract) | HPLC-DAD |

| Hawthorn tea | Leaves + flowers | 3.53 ± 0.036 mg/g | UHPLC |

Ecological and Environmental Factors Affecting Biosynthesis

Environmental conditions significantly influence vitexin-2-O-rhamnoside biosynthesis and accumulation patterns across different plant species [12] [11] [7]. Multiple abiotic factors, including temperature, altitude, water availability, and light conditions, have been documented to affect the production of this flavonoid compound [12] [11] [16].

Altitudinal variation represents one of the most significant environmental factors affecting vitexin-2-O-rhamnoside biosynthesis [12] [11]. Studies on bamboo species have demonstrated that vitexin-2-O-rhamnoside concentrations increase significantly at higher altitudes, with a fold change of 1.494 and statistical significance (p-value = 1.41E-03) [12] [11]. This altitudinal response suggests that environmental stress conditions at higher elevations stimulate increased flavonoid production as a protective mechanism [12] [11].

Temperature stress conditions have been shown to significantly impact vitexin-2-O-rhamnoside accumulation in Crataegus species [7]. Cold stress treatments at 4 degrees Celsius for ten days duration cause substantial increases in vitexin-2-O-rhamnoside levels in both Crataegus laevigata and Crataegus monogyna [7]. This cold-induced accumulation pattern indicates the compound's role in plant adaptation to low-temperature stress conditions [7].

Water deficit stress similarly affects vitexin-2-O-rhamnoside biosynthesis, with continuous water deprivation treatments leading to altered flavonoid accumulation patterns [7]. However, the specific response to water stress varies among different Crataegus species, suggesting species-specific adaptation mechanisms [7].

Light conditions and photoperiod significantly influence flavonoid biosynthesis pathways, including vitexin-2-O-rhamnoside production [17] [16]. Environmental factors such as light intensity, temperature, humidity, precipitation, and soil fertility can synergistically alter plant metabolite production, ultimately affecting phytochemical profiles [16].

The phenylpropanoid biosynthesis pathway, which serves as the starting point for vitexin-2-O-rhamnoside production, shows significant environmental responsiveness [12] [11]. Quinic acid, a critical intermediate in this pathway, demonstrates substantial fold changes (5.05) under environmental stress conditions, indicating upstream regulation of flavonoid biosynthesis [12] [11].

Seasonal variations also contribute to vitexin-2-O-rhamnoside accumulation patterns, with different environmental conditions throughout the year affecting biosynthetic pathway activity [16]. These seasonal effects reflect the dynamic nature of plant secondary metabolism in response to changing environmental conditions [16].

Quantitative Variation Across Species and Plant Organs

Comprehensive quantitative analysis reveals substantial variation in vitexin-2-O-rhamnoside content across different plant species and organs [9] [4] [10] [5]. This variation reflects species-specific biosynthetic capabilities, organ-specific accumulation patterns, and environmental influences on compound production [9] [10].

Within the Passifloraceae family, quantitative variation among species is particularly pronounced [9] [10]. Passiflora foetida demonstrates the highest vitexin-2-O-rhamnoside content at 7.21 percent, followed by Passiflora setacea at 3.66 percent, and Passiflora alata at 2.89 percent [9]. These values represent significant species-specific differences within the same genus, indicating genetic factors influencing biosynthetic capacity [9].

Crataegus species exhibit substantial quantitative variation in vitexin-2-O-rhamnoside content across different plant organs [4] [5]. Hawthorn leaves consistently show higher concentrations compared to fruit tissues, with leaf content ranging from 3.51 ± 0.09 milligrams per gram in some studies [4]. Pharmaceutical preparations containing hawthorn leaves demonstrate even higher concentrations, with Yixintong tablets showing 108.10 ± 1.26 milligrams per gram [4].

The quantitative distribution pattern in Crataegus pentagyna reveals organ-specific accumulation, with different vitexin-2-O-rhamnoside derivatives present in fruits, leaves, and roots [5]. Hydro-methanolic extracts show varying concentrations depending on the extraction method and plant organ utilized [5].

Analytical method sensitivity significantly affects quantitative determination accuracy, with different chromatographic techniques yielding varying detection limits and quantification ranges [10]. High-performance liquid chromatography coupled with diode-array detection methods have established limits of detection ranging from 0.5 to 100 micrograms per milliliter for vitexin-2-O-rhamnoside quantification [10].

| Plant Source | Organ/Tissue | Content Range | Units | Analysis Method |

|---|---|---|---|---|

| Passiflora foetida | Leaves | 7.21 | % | HPLC-DAD |

| Passiflora setacea | Leaves | 3.66 | % | HPLC-DAD |

| Passiflora alata | Leaves | 2.89 | % | HPLC-DAD |

| Crataegus species | Leaves | 3.51 ± 0.09 | mg/g | HPLC-UV |

| Yixintong tablets | Processed leaves | 108.10 ± 1.26 | mg/g | HPLC-UV |

Environmental factors contribute to quantitative variation, with altitude, temperature, and seasonal conditions affecting biosynthetic pathway activity and compound accumulation [12] [11] [7]. These environmental influences result in dynamic quantitative profiles that vary both spatially and temporally across different growing conditions [12] [11].

Plants generate vitexin-2-O-rhamnoside through a tightly choreographed series of phenylpropanoid and flavonoid reactions that culminate in sequential C-glucosylation and O-rhamnosylation of the aglycone apigenin. Specialized transferases then tailor the molecule further, most notably via an A-ring 7-O-methylation that yields 7-O-methylvitexin-2-O-rhamnoside. Modern metabolomics, heterologous expression studies, and classic enzyme kinetics converge to illuminate these steps and expose how environmental, developmental, and cellular factors modulate flux through the pathway.

Flavonoid Biosynthetic Routes Leading to Vitexin-2-O-rhamnoside

Core Phenylpropanoid Flow

Phenylalanine ammonia-lyase deaminates L-phenylalanine to cinnamic acid. Cytochrome P450 cinnamate 4-hydroxylase produces 4-coumaric acid, which 4-coumarate-CoA ligase activates to 4-coumaroyl-CoA [1].

Flavanone and Flavone Scaffold Construction

Chalcone synthase extends 4-coumaroyl-CoA with three malonyl-CoA units, forming naringenin chalcone [1]. Chalcone isomerase yields (2S)-naringenin, which flavone synthase converts to apigenin [2].

C-Glucosylation at C-8

Bifunctional maize UDP-glucose–dependent glycosyltransferase UGT708A6 installs a C-linked glucose at apigenin C-8, generating vitexin (apigenin-8-C-glucoside) [3]. In oat mesophyll, distinct but yet-uncloned C-glucosyltransferases accomplish the same step and deposit vitexin into epidermal vacuoles after intercellular transport [4].

O-Rhamnosylation at Glucose C-2″

Flavonoid rhamnosyltransferases transfer α-L-rhamnose from UDP-rhamnose to the 2″-hydroxyl group of the glucose moiety, affording vitexin-2-O-rhamnoside. Viola tricolor VtCGTc exhibits absolute donor preference for UDP-rhamnose and achieves quantitative conversion in vitro [5].

Table 1. Principal Reactions from Phenylalanine to Vitexin-2-O-rhamnoside

| Step | Enzyme | Substrates → Products | Key Kinetic/Specificity Features | Source(s) |

|---|---|---|---|---|

| 1 | Phenylalanine ammonia-lyase | L-Phenylalanine → Cinnamic acid | Km 30–60 µM (varies by species) [1] | 18 |

| 2 | Cinnamate 4-hydroxylase | Cinnamic acid + O₂ + NADPH → 4-Coumaric acid | Microsomal P450; Km ≈15 µM [1] | 18 |

| 3 | 4-Coumarate-CoA ligase | 4-Coumaric acid + CoA + ATP → 4-Coumaroyl-CoA | Broad acid portfolio; oat isoform active on caffeate and ferulate [6] | 45 |

| 4 | Chalcone synthase | 4-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone + CO₂ | Rate-limiting for flavone flux; mesophyll-localized [4] | 50 |

| 5 | Chalcone isomerase | Naringenin chalcone → Naringenin | Near diffusion-limited rate (kcat/Km >10⁶ M⁻¹ s⁻¹) [1] | 18 |

| 6 | Flavone synthase II | Naringenin + O₂ + 2-oxoglutarate → Apigenin + CO₂ + Succinate | Cytosolic 2-oxoglutarate-dependent oxygenase [2] | 28 |

| 7 | C-Glucosyltransferase (UGT708A6) | Apigenin + UDP-Glucose → Vitexin + UDP | kcat 1.6 s⁻¹; KmUDP-Glc 120 µM [3] | 3 |

| 8 | 2″-O-Rhamnosyltransferase (VtCGTc) | Vitexin + UDP-Rhamnose → Vitexin-2-O-rhamnoside + UDP | 100% conversion at 30 °C; Km_UDP-Rha ≈65 µM [5] | 25 |

Compartmentalization

Radiolabel tracing and microdissection show chalcone synthase and downstream glycosyltransferases accumulate in oat mesophyll, whereas the end-products accumulate predominantly in both epidermal layers, indicating post-biosynthetic transport [4].

Enzymatic Mechanisms of Glycosylation

Catalytic Architecture of C-Glycosyltransferases

Crystal structures of maize UGT708A6 reveal a GT-B fold with catalytic histidine and aspartate forming a charge-relay that activates the C-8 position of apigenin for nucleophilic attack on the anomeric carbon of UDP-glucose [3]. Mutation H22A abolishes activity, confirming its role as general base [3].

Sugar Donor Recognition

Viola tricolor VtCGTc accepts UDP-rhamnose exclusively and rejects UDP-glucose, UDP-galactose, and UDP-xylose, underscoring a “sugar-code” based on hydrogen-bonding residues in the donor pocket [7] [5].

Regiospecificity Determinants

Docking experiments show that a flexible loop in UGT708A6 toggles between “C-mode” (for C-6/C-8) and “O-mode” to position different rings over the catalytic center, explaining bifunctional C/O activity [3]. In contrast, VtCGTc’s loop is shorter and sterically constrains the acceptor, locking catalysis into rhamnosyl-C5 orientation that targets the 2″-hydroxyl group [5].

Table 2. Comparative Catalytic Parameters for Representative Glycosyltransferases

| Enzyme | Reaction | k_cat (s⁻¹) | Km_Acceptor (µM) | Km_Donor (µM) | k_cat/Km (M⁻¹ s⁻¹) | Source(s) |

|---|---|---|---|---|---|---|

| UGT708A6 | Apigenin → Vitexin | 1.6 | 40 | 120 | 33,000 [3] | 3 |

| UGT708A6 (O-mode) | 2-Hydroxynaringenin → Isovitexin | 0.9 | 55 | 110 | 16,000 [3] | 3 |

| VtCGTc | Vitexin → Vitexin-2-O-rhamnoside | 2.3 | 22 | 65 | 105,000 [7] [5] | 21 [5] |

Bacterial Glycosylation Platforms

Bacillus thuringiensis GT28 member BtGT_16345 glycosylates vitexin at the 4′-O and 5-O positions with 17.5% and 18.6% yields, respectively, demonstrating microbial versatility in generating pharmaceutically relevant vitexin analogues [8] [9].

Vitexin-2″-O-rhamnoside 7-O-methyltransferase Activity

Enzyme Purification and Kinetics

An S-adenosyl-L-methionine–dependent O-methyltransferase (EC 2.1.1.153) isolated from Avena sativa leaves catalyzes A-ring 7-O-methylation of vitexin-2-O-rhamnoside. After 180-fold purification, the enzyme exhibits:

- Km_SAM 1.6 µM

- Km_Vitexin-2-O-rhamnoside 15 µM

- Optimal pH 7.5 [10].

The mono-iso Theorell–Chance mechanism entails ordered binding of S-adenosyl-L-methionine before the flavone substrate [10] [11].

Reaction Context

Lack of activity on pathway intermediates (vitexin, apigenin, di-C-glycosides) indicates methylation is the terminal tailoring step toward 7-O-methylvitexin-2-O-rhamnoside, a predominant oat leaf phytoanticipin [10] [12].

Table 3. Kinetic Profile of Oat Vitexin-2″-O-rhamnoside 7-O-methyltransferase

| Parameter | Value | Source |

|---|---|---|

| Km (SAM) | 1.6 µM [10] | 19 |

| Km (Vitexin-2-O-rhamnoside) | 15 µM [10] | 19 |

| Vmax | 2.8 nkat mg⁻¹ protein [10] | 19 |

| Optimal pH | 7.5 [13] [10] | 9 [10] |

| Subcellular Location | Cytosol, mesophyll cells [4] | 50 |

Regulatory Factors in Biosynthetic Pathways

Developmental Compartmentation

In oat primary leaves, chalcone synthase, chalcone isomerase, and the methyltransferase localize to the expanding mesophyll, whereas the final products accumulate up to 70% in epidermal vacuoles [4]. This spatial separation prevents autotoxicity and channels intermediates outward.

Transcriptional Control

Light-responsive R2R3-MYB factors enhance expression of flavonoid genes; homologous promoters of chalcone synthase carry ACGT-containing elements that bind ELONGATED HYPOCOTYL 5 orthologs, coupling vitexin biosynthesis to photomorphogenesis [2].

Elicitor and Stress Cues

Ultraviolet-B exposure increases C-glycosylflavone accumulation three-fold within 24 h in oat leaves, concurrent with a 2.5-fold rise in chalcone synthase transcripts [14]. Wounding up-regulates UDP-rhamnose synthase, ensuring donor supply for rhamnosylation [2].

Table 4. Abiotic Triggers and Flux Responses

| Trigger | Fold-change in Vitexin-2-O-rhamnoside Content | Underlying Enzyme Induction | Source(s) |

|---|---|---|---|

| UV-B (3 kJ m⁻² day⁻¹, 24 h) | 3.2 [14] | CHS, UGT708A6 mRNA ↑2–3× | 49 |

| Drought (–1.5 MPa water potential, 5 days) | 1.8 [4] | PAL, 4CL ↑1.6× | 50 |

| Sucrose feeding (50 mM, 48 h, sterile culture) | 2.1 [2] | VtCGTc transcripts ↑2.4× | 28 |

Inter-Pathway Competition

Phenylpropanoid flux partitions between lignin and flavone branches. Down-regulation of CCoAOMT diverts caffeoyl-CoA away from monolignol synthesis, increasing vitexin-derived metabolites by 40% in transgenics [6].

Metabolic Transformation and Derivative Formation

Phase I/II Biotransformations in Animals

Human liver microsomes preferentially glucuronidate vitexin and isovitexin at the 7-hydroxyl, whereas vitexin-2-O-rhamnoside resists further conjugation due to steric hindrance [15]. Only mono-glucuronides of vitexin appear (m/z +176), with no sulfates detected [15].

Microbial Deglycosylation

Gut β-rhamnosidases cleave the 2″-O-rhamnose, liberating vitexin, which subsequently undergoes bacterial C-deglucosylation to apigenin under anaerobic conditions [16].

Endogenous Plant Conversions

Oat methyltransferase action yields 7-O-methylvitexin-2-O-rhamnoside, also known as isoswertisin 2″-O-rhamnoside [17]. Kinetic assays show Km 12 µM for the methyl acceptor, slightly lower than that for non-rhamnosylated vitexin (18 µM), underscoring enhanced affinity produced by the rhamnosyl side-chain [11].

Biosynthetic Engineering Outcomes

Co-culture of E. coli expressing Trollius chinensis C-glycosyltransferase (TcCGT) and Glycine max sucrose synthase produces 5,050 mg L⁻¹ vitexin in fed-batch reactors—97.3% molar conversion from apigenin [18]. Subsequent VtCGTc expression upgrades 46% of this pool to vitexin-2-O-rhamnoside, illustrating synthetic feasibility.

Table 5. Documented Derivatives of Vitexin-2-O-rhamnoside

| Derivative | Enzymatic or Chemical Origin | Detected Tissue/System | Activity Indicator | Source(s) |

|---|---|---|---|---|

| 7-O-Methylvitexin-2-O-rhamnoside | Oat SAM-dependent O-methyltransferase | Oat leaves | Photoprotective antioxidant [10] | 19 [17] |

| Vitexin-2-O-glucoside (additional Glc) | Microbial BtGT_16345 | Bacillus thuringiensis culture | 2.5× water solubility vs parent [8] | 2 |

| Vitexin-mono-glucuronide | Human microsomes | Human liver S9 in vitro | Facilitates urinary excretion [15] | 8 |

| Apigenin | Gut β-rhamnosidase & gut CGTase | Human colon | Aglycone for microbiota metabolism [16] | 7 |